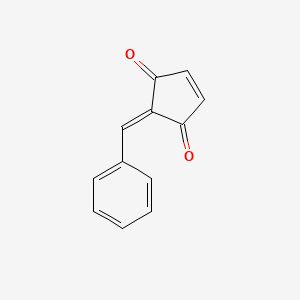

2-Benzylidenecyclopent-4-ene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34428-29-0 |

|---|---|

Molecular Formula |

C12H8O2 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-benzylidenecyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C12H8O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-8H |

InChI Key |

HBMINKZFDAUJGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzylidenecyclopent 4 Ene 1,3 Dione

Key Synthetic Approaches

The construction of the 2-benzylidenecyclopent-4-ene-1,3-dione scaffold is most commonly achieved through condensation reactions, with several methodologies being prominent in the literature.

Knoevenagel Condensation as a Foundational Strategy

The Knoevenagel condensation is a cornerstone for the synthesis of this compound. organic-chemistry.orgwikipedia.orgbeilstein-journals.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. organic-chemistry.orgbeilstein-journals.org In the context of the target molecule, cyclopent-4-ene-1,3-dione serves as the active methylene (B1212753) compound, and benzaldehyde (B42025) is the carbonyl-containing reactant.

The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene group without promoting the self-condensation of the aldehyde. organic-chemistry.org The general mechanism proceeds through the formation of an enolate from cyclopent-4-ene-1,3-dione, which then attacks the carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to afford the conjugated this compound.

A variety of catalysts can be employed for the Knoevenagel condensation, with piperidine (B6355638) in ethanol (B145695) being a classic example. libretexts.org More contemporary and environmentally friendly approaches have also been developed, including the use of ammonium (B1175870) bicarbonate in solvent-free conditions for the condensation of benzaldehydes with active methylene compounds. youtube.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst System | Solvent | Conditions | Reference |

| Piperidine | Ethanol | Reflux | libretexts.org |

| Sodium Acetate | Acetic Acid | Reflux | libretexts.org |

| Ammonium Bicarbonate | Solvent-free | - | youtube.com |

| TiCl₄-Pyridine | Benzene (B151609) | Room Temperature | libretexts.org |

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and is often employed when one of the activating groups on the nucleophile is a carboxylic acid, is a notable variation of this reaction. organic-chemistry.orgwikipedia.org

Titanium(IV) Isopropoxide-Mediated Condensation Variations

Titanium(IV) isopropoxide has emerged as a versatile Lewis acid catalyst in a range of organic transformations, including condensation reactions. While direct literature on its use for the synthesis of this compound is not abundant, its application in related reactions suggests its potential as an effective mediator for this transformation. Titanium(IV) isopropoxide can facilitate condensations by activating the carbonyl group of the aldehyde towards nucleophilic attack. youtube.com

In the context of related syntheses, titanium(IV) isopropoxide has been successfully employed in the formation of pyrimidin-4-ones through sequential condensations and in the reductive amination of ketones, which proceeds via an imine intermediate formed in a condensation step. youtube.commdpi.com Furthermore, the combination of TiCl₄ with a base like pyridine or triethylamine (B128534) has been shown to be effective in promoting Knoevenagel-type condensations. libretexts.org This suggests that a titanium(IV) alkoxide could similarly catalyze the condensation between cyclopent-4-ene-1,3-dione and benzaldehyde, potentially offering mild reaction conditions and high yields.

Alternative Cyclopentenedione (B8730137) Ring Construction Methodologies

Beyond the direct condensation to form the benzylidene moiety, alternative strategies can be envisioned that construct the cyclopent-4-ene-1,3-dione ring itself, which can then undergo a subsequent Knoevenagel condensation. One such innovative approach involves an electrochemical oxidation cyclization. mdpi.com This method allows for the preparation of 1,4-diene derivatives bearing a cyclopentene (B43876) skeleton from readily available alkynes and γ,δ-unsaturated carboxylic acids. mdpi.com This strategy could potentially be adapted to synthesize the core cyclopentenedione ring, which would then be available for reaction with benzaldehyde.

Chemical Derivatization and Analogue Synthesis

The chemical versatility of this compound allows for a wide range of derivatizations, enabling the synthesis of a diverse library of analogues with tailored properties.

Strategies for Modifying the Benzylidene Moiety

A straightforward and widely used strategy for modifying the benzylidene moiety involves utilizing substituted benzaldehydes in the initial Knoevenagel condensation. libretexts.org By employing benzaldehydes with various substituents at different positions on the aromatic ring, a wide array of 2-(substituted benzylidene)cyclopent-4-ene-1,3-diones can be synthesized. This approach allows for the systematic investigation of the electronic and steric effects of the substituents on the properties of the final compound.

Table 2: Examples of Substituted Benzaldehydes in Knoevenagel Condensation

| Substituted Benzaldehyde | Resulting Product | Reference |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)cyclopent-4-ene-1,3-dione | youtube.com |

| 2-Methoxybenzaldehyde | 2-(2-Methoxybenzylidene)cyclopent-4-ene-1,3-dione | organic-chemistry.org |

| 4-Dimethylaminobenzaldehyde | 2-(4-Dimethylaminobenzylidene)cyclopentanone | nih.gov |

These examples, while some are on related ketone scaffolds, illustrate the general principle of incorporating diversity into the benzylidene portion of the molecule.

Functionalization of the Cyclopent-4-ene-1,3-dione Core

The cyclopent-4-ene-1,3-dione core of the molecule presents several sites for further chemical modification. The α,β-unsaturated system is a key reactive feature, making it susceptible to various addition reactions.

One important transformation is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. libretexts.orgnih.govrsc.org This reaction can be used to introduce a wide variety of substituents at the 5-position of the cyclopentene ring. For instance, the Michael addition of a stable enolate to the double bond would lead to a 1,5-dicarbonyl compound. libretexts.org

The double bond within the cyclopentene ring can also participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. organic-chemistry.org In this context, the electron-deficient double bond of the cyclopentenedione ring can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. organic-chemistry.org This provides a route to complex polycyclic structures.

Furthermore, the double bond could potentially undergo epoxidation to introduce an epoxide ring, which can then be opened by various nucleophiles to introduce further functionality.

Generation of Complex Derivatives and Structural Analogues

The structural framework of this compound allows for the generation of a wide array of complex derivatives and structural analogues through several synthetic strategies.

Modification of the Arylidene Group: The most straightforward approach to generating structural analogues is by varying the aromatic aldehyde used in the Knoevenagel condensation. nih.gov This allows for the introduction of a diverse range of substituents on the phenyl ring, leading to a library of compounds with modulated electronic and steric properties. For example, the synthesis of 3-methoxy-4-hydroxybenzylidene derivatives has been reported to yield compounds with significant biological activity. nih.gov

Reactions at the Dione (B5365651) System: The cyclopent-4-ene-1,3-dione ring itself is a reactive component. The carbonyl groups can potentially undergo reactions typical of ketones. Furthermore, the entire conjugated system can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. For instance, the dione moiety can serve as a dienophile in Diels-Alder reactions. nih.gov While specific examples for this compound are not extensively detailed, related dione systems are known to be valuable precursors in the synthesis of polyheterocyclic compounds. mdpi.com

Reactions involving the Alkene Moieties: The compound possesses two carbon-carbon double bonds: one within the cyclopentene ring and one exocyclic to the ring. These alkenes are potential sites for various addition and cycloaddition reactions. For example, [3+2] cycloaddition reactions with in situ generated N-ylides can lead to the formation of spiro- or fused-polycyclic heterocyclic structures. mdpi.com The exocyclic double bond, being part of a conjugated system, is particularly susceptible to such transformations.

| Derivative Type | Synthetic Approach | Potential Reactants |

| Substituted Arylidene Analogues | Knoevenagel Condensation | Various substituted benzaldehydes nih.gov |

| Fused Heterocycles | Cycloaddition Reactions (e.g., Diels-Alder) | Dienes nih.gov |

| Spirocyclic Compounds | [3+2] Cycloaddition | N-Ylides, Azides mdpi.com |

| Pyrrole Derivatives | Reaction with Amines/Nitriles | Tosylmethyl isocyanide beilstein-journals.org |

Reaction Profiles and Selectivity Considerations (e.g., Nucleophilic Substitution Reactions)

The reactivity of this compound is dominated by its extended conjugated system, which includes the two carbonyl groups and the exocyclic double bond. This arrangement makes the molecule an excellent Michael acceptor.

Nucleophilic Addition (Michael Addition): Instead of undergoing nucleophilic aromatic substitution on the benzylidene ring, the more likely reaction pathway with nucleophiles is a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone system. The electrophilic character is most pronounced at the β-carbon of the exocyclic double bond. Nucleophiles will preferentially attack this position, leading to the formation of an enolate intermediate which is subsequently protonated.

Selectivity: The presence of multiple electrophilic sites (two carbonyl carbons and the β-carbon of the enone system) necessitates consideration of selectivity.

1,2-Addition vs. 1,4-Addition: Hard nucleophiles (e.g., organolithium reagents) may favor 1,2-addition to one of the carbonyl groups. In contrast, soft nucleophiles (e.g., thiols, amines, cuprates) will selectively undergo 1,4-conjugate addition.

Reactivity of the Two Carbonyls: The two carbonyl groups are electronically distinct due to the adjacent double bond within the ring. This can lead to regioselectivity in reactions that target the carbonyls directly.

While direct nucleophilic substitution on the benzylidene ring is not a typical reaction for this scaffold under standard conditions, such transformations could potentially be achieved if the aromatic ring is activated by strongly electron-withdrawing groups (e.g., nitro groups) via an SNAr mechanism. However, the reactivity of the Michael acceptor system generally dominates.

The Knoevenagel condensation itself, which is used to synthesize these compounds, is a prime example of the system's reactivity, involving nucleophilic attack of an enolate on a carbonyl, followed by elimination. wikipedia.orgyoutube.com The reverse reaction, a retro-Knoevenagel, can also be envisioned under certain conditions.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Benzylidenecyclopent 4 Ene 1,3 Dione and Its Analogues

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic techniques are indispensable for determining the intricate molecular architecture of complex organic molecules. By probing the interactions of molecules with electromagnetic radiation, each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.

For instance, the analysis of a closely related analogue, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione , demonstrates the utility of NMR. scispace.comsciencepublishinggroup.com In the ¹H NMR spectrum, the protons of the two monosubstituted benzene (B151609) rings appear in the 7.32-7.48 ppm range. scispace.com A key signal at 7.70 ppm is attributed to the vinylic proton (H-C=C), confirming the presence of the benzylidene group. scispace.com The methylene (B1212753) protons of the benzyl (B1604629) group attached to the nitrogen atom appear as a singlet at 4.81 ppm. scispace.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the dione (B5365651) system are typically observed at the lower field region of the spectrum, appearing at 186.56 ppm and 160.67 ppm for the pyrrolidine-2,3-dione (B1313883) analogue. scispace.com The various aromatic and vinylic carbons produce a cluster of signals between 124 and 139 ppm. scispace.com

Table 1: NMR Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione in CDCl₃ scispace.com

| Spectrum | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 7.70 (s, 1H) | Vinylic Proton (C=CH) |

| 7.48-7.32 (m, 10H) | Aromatic Protons (2 x C₆H₅) | |

| 4.81 (s, 2H) | Benzyl Methylene Protons (N-CH₂) | |

| 4.42 (d, J = 1.9 Hz, 2H) | Ring Methylene Protons (CH₂) | |

| ¹³C NMR | 186.56 | Carbonyl Carbon (C=O) |

| 160.67 | Carbonyl Carbon (C=O) | |

| 138.31 - 124.85 | Aromatic and Vinylic Carbons | |

| 48.24, 46.54 | Methylene Carbons (CH₂) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In the context of benzylidene-dione structures, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) and alkene (C=C) groups. For (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione , the FTIR spectrum shows distinct stretching vibration bands for the two carbonyl groups at 1720 cm⁻¹ and 1699 cm⁻¹. scispace.com The band corresponding to the exocyclic ethylenic (C=C) double bond is observed at 1622 cm⁻¹. scispace.com Furthermore, bands for aromatic C=C stretching are seen at 1480, 1494, and 1574 cm⁻¹, while the C-H bonds of the aromatic rings (Cₛₚ²-H) are indicated by a band at 3028 cm⁻¹. scispace.com The analysis of 2-formylcyclopentane-1,3-dione also highlights the characteristic carbonyl region in its IR spectrum. researchgate.net

Table 2: Key IR Absorption Bands for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scispace.com

| Frequency (cm⁻¹) | Functional Group Assignment | Vibration Type |

|---|---|---|

| 3028 | Aromatic C-H | Stretching |

| 1720, 1699 | Carbonyl (C=O) | Stretching |

| 1622 | Alkene (C=C) | Stretching |

| 1574, 1494, 1480 | Aromatic C=C | Stretching |

| 754, 700 | Aromatic C-H | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The extended conjugation in 2-benzylidenecyclopent-4-ene-1,3-dione, involving the phenyl ring, the exocyclic double bond, and the dione system, is expected to result in characteristic absorptions in the UV-Vis range.

Related compounds with extensive conjugation, such as 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone , exhibit multiple electronic transitions in their UV-Vis spectra. researchgate.net Similarly, the simpler conjugated ketone chalcone ((E)-1,3-diphenyl-2-propen-1-one) shows strong absorption in the UV region. nist.gov These absorptions correspond to π → π* transitions within the conjugated system. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituent groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

In the mass spectrum of a compound like this compound, one would expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. For example, in the mass spectrum of 3-Benzylidene-2,4-pentanedione , a related acyclic dione, the molecular ion is observed, and fragmentation provides structural information. nist.gov Common fragmentation pathways for such compounds include cleavage of bonds adjacent to carbonyl groups (α-cleavage) and the loss of small stable molecules like carbon monoxide (CO). sciencescholar.usrsc.org Analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) allows for the separation of components in a mixture before mass analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to derive the empirical formula of the substance, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's elemental composition and purity.

For the analogue (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione , the calculated elemental composition for the formula C₁₈H₁₅NO₂ is C, 77.96%; H, 5.45%; N, 5.05%. scispace.com The experimentally found values were C, 77.94%; H, 5.43%; N, 5.03%, which are in excellent agreement and confirm the proposed molecular formula. scispace.comsciencepublishinggroup.com

Table 3: Elemental Analysis Data for C₁₈H₁₅NO₂ scispace.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 77.96 | 77.94 |

| Hydrogen (H) | 5.45 | 5.43 |

| Nitrogen (N) | 5.05 | 5.03 |

Application of Spectroscopic Methods for Quantitative Analysis (e.g., Benesi-Hildebrand Method for Spectroscopic Data Estimation)

Spectroscopic methods, particularly UV-Vis spectroscopy, can be employed for quantitative analysis. The Beer-Lambert law, which relates absorbance to concentration, is the fundamental principle. For studying molecular complexation, such as host-guest interactions, the Benesi-Hildebrand method is a widely used approach. scispace.com

This method utilizes changes in the UV-Vis absorption spectrum upon the formation of a one-to-one complex to determine the association constant (K) and stoichiometry of the interaction. scispace.com It involves measuring the absorbance of a series of solutions where one component (the host) is held at a low constant concentration, while the concentration of the other component (the guest) is varied in large excess. scispace.com By plotting the reciprocal of the change in absorbance against the reciprocal of the guest concentration, a straight line is typically obtained for a 1:1 complex, from which the association constant can be calculated from the slope and intercept. sciencepublishinggroup.comneliti.com While a specific application to this compound is not documented, this method represents a standard approach for the quantitative spectroscopic study of complex formation in related systems.

Mechanistic Studies of Biological Activities Associated with 2 Benzylidenecyclopent 4 Ene 1,3 Dione

Photosynthesis Inhibition as a Primary Mode of Action

Recent studies have identified cyclopent-4-ene-1,3-diones as a novel class of potent photosynthesis inhibitors. These compounds have demonstrated significant herbicidal potential by disrupting key photosynthetic processes.

Research has shown that 2-benzylidenecyclopent-4-ene-1,3-diones effectively block the electron transport chain in Photosystem II (PSII). This inhibition occurs at the QB binding site, which is a critical component for the transfer of electrons. By binding to this site, the compound prevents the normal flow of electrons, thereby halting the photosynthetic process.

The inhibitory action of 2-benzylidenecyclopent-4-ene-1,3-diones is specifically attributed to their interaction with the D1 protein, a core component of PSII. These compounds bind to the D1 protein on the reducing side of Photosystem II, which disrupts the protein's function in electron transport. nih.gov This targeted interaction underscores the specific mode of action of this class of compounds.

The effectiveness of these compounds as photosynthesis inhibitors is further evidenced by their ability to act as Hill reaction inhibitors. The Hill reaction is a laboratory assay that demonstrates the light-driven transfer of electrons from water to an artificial electron acceptor in the presence of isolated chloroplasts. The inhibitory potency of 2-benzylidenecyclopent-4-ene-1,3-diones in this reaction is notably high, in some cases surpassing that of other known inhibitors. nih.gov

Chlorophyll a fluorescence induction analysis is a non-invasive technique used to assess the impact of substances on photosynthesis. Studies on 2-benzylidenecyclopent-4-ene-1,3-diones have utilized this method to confirm their inhibitory effects on PSII. The analysis reveals characteristic changes in fluorescence patterns, indicating a block in the electron transport chain, consistent with the proposed mechanism of action at the QB site.

Antifungal Efficacy and Mechanisms

In addition to their herbicidal properties, cyclopentenedione (B8730137) derivatives have demonstrated significant antifungal activity. This has positioned them as potential candidates for the development of new antifungal agents.

While research specifically on 2-benzylidenecyclopent-4-ene-1,3-dione's broad-spectrum antifungal activity is ongoing, studies on closely related cyclopentenedione derivatives provide strong evidence of their potential against various fungal pathogens, including a range of Candida species.

The emergence of non-albicans Candida species, such as Candida glabrata, Candida parapsilosis, and Candida tropicalis, as significant human pathogens is a growing concern, particularly due to their variable susceptibility to existing antifungal drugs. nih.govnih.govnih.gov Furthermore, some species like Candida krusei exhibit intrinsic resistance to commonly used antifungals like fluconazole (B54011). nih.govnih.govaltmeyers.org

Research into cyclopentenedione derivatives, such as coruscanone A, has shown potent in vitro antifungal activity against Candida albicans, including strains resistant to fluconazole. nih.gov This suggests that the cyclopentenedione scaffold could be effective against a broader range of clinically relevant Candida species. The structural similarity of this compound to these active compounds indicates its potential for broad-spectrum antifungal efficacy. Structure-activity relationship studies have indicated that the 2-methoxymethylene-cyclopent-4-ene-1,3-dione structural moiety is a key pharmacophore for the antifungal activity of coruscanone A and its analogs. nih.gov

Table of Antifungal Activity of Coruscanone A Analogs

| Compound | Modification | Antifungal Activity |

|---|---|---|

| 38 | Additional methyl group on cyclopentenedione ring | Lacks antifungal activity |

| 31, 48, 50-52 | Derivatives of compound 38 | Lacks antifungal activity |

| 39 | Phenyl group replaces methyl group | Significantly decreased activity |

| 60 | Benzoquinone derivative | Lacks antifungal activity |

| 31, 32, 34-36 | Free enolic hydroxy group | Inactive |

| 33 | Chlorine-containing with free enolic hydroxy group | Shows some activity |

This table illustrates that modifications to the cyclopentenedione ring and the enolic functionality can significantly impact the antifungal activity, highlighting the importance of the core structure. nih.gov

Comparative Antifungal Potency against Reference Agents (e.g., Fluconazole, Coruscanone A)

The antifungal efficacy of this compound has been evaluated in comparison to established antifungal agents like fluconazole and the natural product Coruscanone A. Coruscanone A, a cyclopentenedione derived from the plant Piper coruscans, has demonstrated potent in vitro antifungal activity against significant human pathogens such as Candida albicans and Cryptococcus neoformans, with potency comparable to amphotericin B and fluconazole. nih.govacs.orgnih.govacs.org

Research into synthetic analogues of Coruscanone A has sought to identify the core structural components responsible for its bioactivity. Structure-activity relationship (SAR) studies suggest that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is the key pharmacophore. nih.gov A desmethoxy analogue, specifically this compound, was synthesized and evaluated for its antifungal effects. researchgate.net This analogue exhibited an antifungal potency comparable to that of Coruscanone A and demonstrated a broader spectrum of activity against various Candida species. researchgate.net Notably, the compound was found to be superior to fluconazole against several non-albicans strains of Candida. researchgate.net This indicates that the fundamental cyclopent-4-ene-1,3-dione skeleton is a crucial element for its antifungal properties.

The activity of Coruscanone A and its analogues, including this compound, has also been tested against fluconazole-resistant strains of C. albicans. acs.orgacs.org Active compounds retained equivalent efficacy against these resistant isolates, suggesting a mechanism of action distinct from that of azole antifungals like fluconazole. acs.org

Interactive Table: Comparative Antifungal Activity Below is a summary of the comparative antifungal potency.

| Compound | Target Organism | Potency Comparison | Source(s) |

| This compound | Candida species (non-albicans) | Superior to Fluconazole | researchgate.net |

| This compound | Candida species | Comparable to Coruscanone A | researchgate.net |

| Coruscanone A | Candida albicans, Cryptococcus neoformans | Comparable to Fluconazole & Amphotericin B | nih.govacs.orgacs.org |

| Coruscanone A Analogues | Fluconazole-resistant C. albicans | Retained equivalent activity | acs.org |

Potential Inhibition of Fungal Cell Wall Chitin (B13524) Synthesis

The fungal cell wall, a structure absent in vertebrates, is a prime target for antifungal drug development. nih.gov Chitin is a critical structural component of the cell walls of most fungi, providing osmotic stability and rigidity. nih.gov Therefore, the inhibition of chitin synthesis represents a selective and effective mechanism for antifungal agents. nih.gov

While the precise molecular target of this compound has not been definitively elucidated in the provided research, its structural class suggests a potential mechanism involving Michael addition reactions with biological nucleophiles, a common mode of action for cyclopentenediones. acs.org The structural integrity of the cyclopentenedione moiety has been shown to be critical for the antifungal activity of Coruscanone A and its analogues. acs.org Although direct evidence linking this compound to the inhibition of chitin synthase enzymes is not specified in the available literature, this pathway remains a plausible target for this class of compounds given the importance of the cell wall in fungal viability. However, it is important to note that while numerous chitin synthesis inhibitors have been developed as agricultural fungicides and insecticides, none have been clinically approved as therapeutic drugs for human fungal infections. nih.gov

Herbicidal Properties and Physiological Effects in Plants

Impact on Seed Germination and Seedling Development (e.g., Root Length Inhibition)

Certain derivatives of cyclopent-4-ene-1,3-dione have been investigated for their herbicidal effects, including the inhibition of seed germination and subsequent seedling growth. Studies on related heterocyclic compounds have demonstrated significant biological activity. For instance, in one study, 2,3,4,9-tetrahydro-1H-carbazole was identified as a potent agent, capable of inhibiting seed germination by 22% and reducing root length by 50%. researchgate.net While specific data for this compound is not detailed, the general class of cyclopentenediones is recognized for its herbicidal potential. researchgate.netnih.gov The inhibition of germination and root development are key indicators of a compound's potential as a pre-emergent herbicide, which acts on seeds and young seedlings. nih.govresearchgate.net

Interactive Table: Herbicidal Effects of Related Compounds

| Compound Class/Example | Effect | Inhibition Rate | Source(s) |

| Tetrahydrocarbazoles | Seed Germination | 22% | researchgate.net |

| Tetrahydrocarbazoles | Root Length | 50% | researchgate.net |

| Cyclopent-4-ene-1,3-diones | Photosynthesis Inhibition | Not specified | researchgate.netnih.gov |

Assessment of Post-Emergent and Pre-Emergent Herbicide Activity

Herbicides are broadly categorized based on their application timing relative to weed emergence: pre-emergent and post-emergent. joshuatreeexperts.comgreencareturf.com Pre-emergent herbicides are applied before weeds germinate, forming a chemical barrier in the soil that inhibits the growth of emerging seedlings. greenmeadowlawncare.comncsu.edu Post-emergent herbicides are applied to weeds that are already actively growing, killing them by various means, such as disrupting photosynthesis or being absorbed and translocated to the roots. greencareturf.comdomyown.com

Research into cyclopent-4-ene-1,3-diones has identified them as a new class of herbicides. nih.gov Their primary mechanism involves inhibiting photosynthesis, which is a vital process in established, growing plants. researchgate.netnih.gov This mode of action suggests they would be effective as post-emergent herbicides. greencareturf.com However, as noted in the previous section, their ability to inhibit seed germination and seedling development also points toward potential pre-emergent activity. researchgate.net Some compounds can possess both types of properties. beilstein-journals.org For instance, certain isoindoline-1,3-dione derivatives have been identified as potent pre-emergent herbicides for use in various crops. nih.gov The effectiveness of cyclopent-4-ene-1,3-diones would depend on factors such as their soil persistence (for pre-emergent action) and absorption by plant foliage (for post-emergent action).

Target Identification in Plant Physiology

The specific herbicidal target for the cyclopent-4-ene-1,3-dione class of compounds has been identified within the photosynthetic apparatus of plants. nih.gov Research has shown that these compounds act as potent inhibitors of photosynthesis. researchgate.netnih.gov

Their mechanism of action is the blockage of electron transport at the quinone B (QB) binding site on the D1 protein, located on the reducing side of Photosystem II (PSII). researchgate.netnih.gov By interacting with this specific site, they act as Hill reaction inhibitors, disrupting the flow of electrons necessary for the conversion of light energy into chemical energy. nih.gov This interruption of a fundamental physiological process ultimately leads to plant death. This discovery identified cyclopentenediones as a novel class of photosynthesis-inhibiting herbicides. nih.gov

Broader Antimicrobial Spectrum Investigations

Investigations into the antimicrobial scope of this compound and its parent compound, Coruscanone A, have primarily focused on their potent antifungal capabilities. As previously detailed, these compounds are effective against a range of pathogenic yeasts, including various Candida species and Cryptococcus neoformans. nih.govresearchgate.net

An important aspect of their antimicrobial profile is their selectivity. Studies on Coruscanone A indicated a lack of antibacterial activity against Staphylococcus aureus. nih.govacs.org This suggests a degree of specificity for fungal pathogens over bacteria, which is a desirable trait for a targeted antifungal agent. Research into other heterocyclic dione (B5365651) structures, such as pyrrolidine-2,5-dione derivatives, has shown low to moderate activity against both bacterial and fungal species, including S. aureus, Vibrio cholera, Candida albicans, and Cryptococcus neoformans. nih.gov Similarly, thiazolidine-2,4-dione derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. nih.gov While the primary strength of this compound appears to be its antifungal action, the broader antimicrobial potential of the cyclopentenedione scaffold warrants further investigation.

Selective Inhibition of Gram-Positive Bacteria Growth

Cyclopent-4-ene-1,3-diones (CPDs) have emerged as a promising class of compounds with notable antimicrobial properties. nih.gov A significant characteristic of some CPDs is their selective inhibitory action against Gram-positive bacteria. nih.gov

One such example is nostotrebin 6, a phenolic cyclopentenedione produced by the cyanobacterium Nostoc sp.. Studies have demonstrated that nostotrebin 6 effectively inhibits the growth of various Gram-positive bacteria, including both reference and multidrug-resistant strains. nih.gov Its minimum inhibitory concentrations (MICs) against these bacteria are in the range of 6.25 to 15.6 μg/mL. nih.gov In contrast, the compound showed no significant effect on the tested Gram-negative bacterial strains or yeasts, highlighting its selective antibacterial activity. nih.gov This selectivity suggests that the cellular targets or the mechanism of uptake of these compounds may differ significantly between Gram-positive and Gram-negative bacteria. The structural similarities between nostotrebin 6 and this compound suggest that the latter may also exhibit similar selective antibacterial properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of Nostotrebin 6 against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Enterococcus faecalis CCM 4224 | 6.25 - 15.6 |

| Staphylococcus aureus CCM 4223 | 6.25 - 15.6 |

| Staphylococcus aureus CCM 3953 | 6.25 - 15.6 |

| Staphylococcus haemolyticus A/16568 (multidrug-resistant) | 6.25 - 15.6 |

| Staphylococcus aureus MRSA 4591 (multidrug-resistant) | 6.25 - 15.6 |

| Enterococcus faecium VanA 419/ana (multidrug-resistant) | 6.25 - 15.6 |

Data sourced from research on nostotrebin 6, a related phenolic cyclopentenedione. nih.gov

Exploration of Antiparasitic Activities

The investigation into the antiparasitic potential of compounds structurally related to this compound, such as arylideneketones, has yielded promising results. A broad screening of arylideneketones and thiazolidenehydrazines revealed significant activity against parasites like Leishmania infantum, Leishmania braziliensis, and Trypanosoma cruzi. nih.gov For these related compounds, the half-maximal inhibitory concentration (IC50) values against these parasites ranged from as low as 90 nM to 25 µM. nih.gov

Furthermore, some of these derivatives demonstrated multi-trypanocidal activity, being effective against both T. cruzi and Leishmania species. nih.gov The selectivity of these active compounds was found to be superior to that of reference drugs such as benznidazole, glucantime, and miltefosine, indicating a potentially favorable therapeutic window. nih.gov While direct studies on the antiparasitic effects of this compound are not extensively documented, the potent activity of structurally similar arylideneketones suggests that it could be a promising candidate for further investigation in this area. nih.gov

Cellular Proliferation Modulation and Comparative Cytotoxicity Profiling

The ability of cyclopentenedione derivatives to modulate cellular proliferation and induce cytotoxicity has been a key area of research, particularly in the context of anticancer drug development.

In vitro assays are fundamental in determining the cytotoxic potential of novel compounds. For instance, the cytotoxicity of nostotrebin 6, a related phenolic cyclopentenedione, was evaluated against mouse fibroblasts (BALB/c cells). researchgate.net Using neutral red and MTT assays, the IC50 value of nostotrebin 6 after 24 hours of incubation was determined to be 8.48 ± 0.16 μM and 12.15 ± 1.96 μM, respectively. researchgate.net These findings indicate a dose-dependent inhibition of cell proliferation.

Table 2: In Vitro Cytotoxicity (IC50) of Nostotrebin 6 on Mouse Fibroblasts (BALB/c cells)

| Assay | IC50 (μM) after 24h |

|---|---|

| Neutral Red Assay | 8.48 ± 0.16 |

| MTT Assay | 12.15 ± 1.96 |

Data reflects the cytotoxic effect of a related phenolic cyclopentenedione. researchgate.net

To contextualize the cytotoxic potential of new compounds, their activity is often compared with established drugs. The cytotoxicity of nostotrebin 6 was compared to doxorubicin (B1662922), a well-known chemotherapy agent. The study revealed that the IC50 of nostotrebin 6 was higher than that of doxorubicin, suggesting that under the tested conditions, doxorubicin is more potent in its cytotoxic effects. researchgate.net Such comparative analyses are crucial for understanding the relative potency and potential therapeutic applications of novel compounds.

Table 3: Comparative Cytotoxicity (IC50) of Nostotrebin 6 and Doxorubicin

| Compound | Cell Line | Assay | IC50 Value (μM) |

|---|---|---|---|

| Nostotrebin 6 | Mouse Fibroblasts (BALB/c) | Neutral Red | 8.48 ± 0.16 |

| Nostotrebin 6 | Mouse Fibroblasts (BALB/c) | MTT | 12.15 ± 1.96 |

| Doxorubicin | BT-20 (human breast carcinoma) | Sulforhodamine B | 0.320 |

Data for Nostotrebin 6 is from studies on mouse fibroblasts. researchgate.net Data for Doxorubicin is from studies on BT-20 cells and is provided for comparative context. nih.govnih.govresearchgate.net

Understanding the mechanism by which a compound induces cell death is vital. Studies on related cyclopentenones, such as 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), have shown that these molecules can induce apoptosis, or programmed cell death. researchgate.net This process is often mediated through the mitochondrial pathway and can be independent of external death receptor signaling. researchgate.net It has been observed that 15d-PGJ2 can stimulate the production of reactive oxygen species, leading to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. researchgate.net

Furthermore, research on nostotrebin 6 has shown that it can induce both apoptosis and necrosis in a dose-dependent manner. researchgate.net This dual mechanism of inducing cell death adds to the complexity and potential therapeutic utility of this class of compounds. The ability to trigger distinct cell death pathways underscores the importance of further research to elucidate the precise molecular targets of this compound.

Structure Activity Relationship Sar and Pharmacophore Elucidation of 2 Benzylidenecyclopent 4 Ene 1,3 Dione Analogues

Influence of Substituents on the Aromatic Ring

The nature and position of substituents on the benzylidene aromatic ring have a profound impact on the herbicidal and other biological activities of these compounds.

Research into the herbicidal properties of cyclopent-4-ene-1,3-dione derivatives has indicated a significant correlation between the electronic properties of the substituents on the aromatic ring and their efficacy. Studies on analogous compounds have shown that the presence of electron-withdrawing groups on the aromatic ring tends to improve herbicidal activity. This enhancement is attributed to the alteration of the electronic distribution within the molecule, which can influence its interaction with the target site in plants.

While specific quantitative data for a wide range of 2-benzylidenecyclopent-4-ene-1,3-dione analogues is not extensively available in publicly accessible literature, the general principle is supported by QSAR (Quantitative Structure-Activity Relationship) studies on similar herbicidal compounds. For instance, in related series of herbicides, electronic parameters such as the Hammett constant (σ) are often key descriptors in the QSAR equations, with positive coefficients for these parameters indicating that electron-withdrawing groups are favorable for activity.

Table 1: Illustrative Herbicidal Activity of Substituted Benzylidene Analogues.

| Substituent (R) on Aromatic Ring | Electronic Effect | Hypothetical Herbicidal Activity (Relative Scale) |

|---|---|---|

| H | Neutral | Baseline |

| 4-Cl | Electron-withdrawing | ++ |

| 4-NO₂ | Strongly electron-withdrawing | +++ |

| 4-OCH₃ | Electron-donating | + |

| 4-CH₃ | Weakly electron-donating | + |

The biological potency of these analogues is not solely governed by electronic effects; steric factors also play a critical role. The size and shape of the substituents on the aromatic ring can influence how the molecule fits into the binding site of its biological target. QSAR studies on various classes of pesticides have consistently highlighted the importance of steric parameters, such as Taft's steric parameter (Es) and Verloop's sterimol parameters. taylorfrancis.com

Role of the Cyclopentenedione (B8730137) Core Modifications

The cyclopent-4-ene-1,3-dione core is a crucial structural element for the biological activity of these compounds. Modifications to this ring system can lead to significant changes in potency and selectivity. The dione (B5365651) system, with its two carbonyl groups, is a key feature that can participate in various interactions with biological targets, including hydrogen bonding and Michael-type additions.

Alterations to the cyclopentenedione ring, such as changes in ring size, substitution on the ring carbons, or replacement with bioisosteric scaffolds, can modulate the compound's activity. For instance, the introduction of substituents on the cyclopentenedione ring can affect its conformation and electronic properties, thereby influencing its binding affinity to target enzymes. While specific studies on the systematic modification of the cyclopentenedione core in this compound for herbicidal activity are not widely reported, research on other bioactive molecules demonstrates that such modifications are a valid strategy for optimizing activity and pharmacokinetic properties.

Identification of Key Pharmacophoric Moieties

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound analogues, distinct pharmacophoric features have been identified for their antifungal activity.

Studies on the naturally occurring antifungal compound Coruscanone A, a cyclopentenedione derivative, have provided significant insights into the pharmacophore required for antifungal activity. Research has demonstrated that the 2-methoxymethylenecyclopent-4-ene-1,3-dione structural unit is the key pharmacophore responsible for the antifungal properties of this class of compounds. This moiety is believed to be crucial for the interaction with the fungal target.

The following table presents the in vitro antifungal activity of Coruscanone A and its analogues against various fungal pathogens, highlighting the importance of the core structure.

Table 2: Antifungal Activity of Coruscanone A and Analogues.

Data sourced from studies on Coruscanone A and its derivatives.

| Compound | Modification | MIC (μg/mL) against C. albicans |

|---|---|---|

| Coruscanone A | Parent Compound | 1.56 |

| Analogue 1 | Modified Styryl Side Chain | 3.13 |

| Analogue 2 | Saturation of Cyclopentenedione Ring | >50 |

| Analogue 3 | Removal of Methoxymethylene Group | Inactive |

Correlation of Physicochemical Parameters with Biological Activity (e.g., Lipophilicity, STERIMOL L Parameters)

The biological activity of this compound analogues, like many other pharmacologically active compounds, is intricately linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections, providing a mathematical framework to understand how specific molecular features influence a compound's efficacy. Among the most critical parameters are lipophilicity and steric factors, which govern the compound's ability to traverse biological membranes, interact with target receptors, and undergo metabolic processes.

Lipophilicity:

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic profile. For a compound to exert its biological effect, it must often pass through lipid bilayers of cells to reach its target.

In studies of structurally related compounds, such as 2-arylidene-indan-1,3-dione derivatives, lipophilicity has been shown to be a key factor in their potential anticancer activity. Research indicates that most of these compounds exhibit log kw (B13871080) values below 5, suggesting they can readily penetrate biological membranes. nih.gov This optimal lipophilicity is a cornerstone of the Lipiński's Rule of Five, a guideline for predicting drug-likeness.

Furthermore, QSAR studies on other heterocyclic dione derivatives, such as thiazolidine-2,4-diones with antihyperglycemic activity, have demonstrated a direct correlation between lipophilicity and biological response. nih.gov Similarly, for a series of 2-aminobenzimidazole (B67599) derivatives acting as H3-antagonists, a parabolic relationship between the logarithm of the partition coefficient (log P) and receptor affinity (pKi) was observed, indicating that there is an optimal lipophilicity for maximum activity. nih.gov This suggests that for this compound analogues, a finely tuned lipophilicity is likely essential for their biological function.

STERIMOL L Parameters:

Steric properties, which describe the size and shape of a molecule or its substituents, are also fundamental to its biological activity. The STERIMOL parameters, developed by Verloop, provide a multidimensional description of the steric bulk of a substituent. The 'L' parameter represents the length of the substituent along the axis of its attachment to the parent molecule.

The steric arrangement of substituents on the benzylidene ring of the this compound scaffold can significantly influence how the molecule fits into the binding pocket of a biological target. The size and shape of these substituents can either facilitate or hinder the optimal orientation required for a productive interaction.

The following interactive data table illustrates a hypothetical QSAR study on a series of this compound analogues, demonstrating the correlation between physicochemical parameters and a hypothetical anti-inflammatory activity (expressed as IC₅₀).

Interactive Data Table: Hypothetical QSAR Data for this compound Analogues

| Compound | Substituent (R) | log P | STERIMOL L (Å) | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.1 | 2.06 | 50 |

| 2 | 4-CH₃ | 2.6 | 2.87 | 35 |

| 3 | 4-OCH₃ | 2.3 | 3.17 | 42 |

| 4 | 4-Cl | 2.8 | 3.52 | 28 |

| 5 | 4-NO₂ | 1.8 | 3.44 | 65 |

| 6 | 2,4-diCl | 3.5 | 4.08 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential relationships between physicochemical parameters and biological activity.

In this hypothetical dataset, a trend can be observed where increasing lipophilicity (log P) and specific steric dimensions (STERIMOL L) correlate with enhanced biological activity (lower IC₅₀ values), up to an optimal point. For instance, the disubstituted analogue (Compound 6) with higher lipophilicity and a larger L value shows the highest potency. However, a substituent like the nitro group (Compound 5), despite its steric bulk, may decrease activity due to its electronic properties and lower lipophilicity.

Such correlative studies are instrumental in the rational design of new, more potent analogues of this compound by enabling researchers to predict the biological activity of novel structures before their synthesis, thereby streamlining the drug discovery process.

Computational Chemistry and in Silico Modeling Approaches for 2 Benzylidenecyclopent 4 Ene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For 2-Benzylidenecyclopent-4-ene-1,3-dione, these calculations can elucidate the relationship between its electronic structure and chemical reactivity.

Electronic Properties: DFT studies can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the dione (B5365651) moiety in conjunction with the conjugated system of the benzylidene group would significantly influence the electron density distribution across the molecule.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrostatic interactions. For this compound, the MEP would likely show negative potential around the carbonyl oxygens, indicating sites for hydrogen bonding and electrophilic attack, while the exocyclic double bond may present a site for nucleophilic addition.

Tautomerism and Stability: Similar to related cyclic β,β′-tricarbonyl compounds like 2-formylcyclopentane-1,3-dione, quantum chemical calculations can be used to investigate the tautomeric equilibria of this compound. researchgate.net It is possible for the compound to exist in different enolic forms, and DFT calculations can predict the relative energies and thermodynamic stability of these tautomers in various environments (gas phase or solution), providing insight into the predominant species under different conditions. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; site of oxidation. |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability; site of reduction. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule. |

| MEP Minimum | -55 kcal/mol | Located near carbonyl oxygens; indicates site for electrophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the compound might bind to a specific protein target.

Molecular Docking: Molecular docking involves placing the ligand (this compound) into the binding site of a macromolecular target in various conformations and orientations. An algorithm then scores these poses based on binding affinity, typically reported as a binding free energy (kcal/mol). brieflands.com Given that similar dione-containing structures have shown activity against targets like protein kinases and cyclooxygenase (COX) enzymes, these would be logical starting points for docking studies. nih.govbrieflands.com The docking results would identify the most favorable binding mode and highlight key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. researchgate.net For example, the carbonyl groups could act as hydrogen bond acceptors, while the benzylidene ring could engage in π-π stacking with aromatic amino acid residues like tryptophan or phenylalanine in a binding pocket. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov By simulating the movements of atoms in the complex within a realistic environment (including water and ions), MD can confirm whether the binding pose is stable or if the ligand dissociates. nih.gov These simulations provide a more dynamic and accurate picture of the binding event and can help refine the binding energy calculations. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |

| c-Src Tyrosine Kinase | -9.2 | Met341, Asp404 | Hydrophobic, Hydrogen Bond |

| PTP1B | -7.8 | Cys215, Arg221 | Hydrogen Bond, Hydrophobic |

| DPP-IV | -8.1 | Tyr662, Glu205 | π-π Stacking, Cation-π |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for this compound, a library of its derivatives would first need to be synthesized and tested for a specific biological activity (e.g., IC₅₀ values for enzyme inhibition).

The process involves:

Descriptor Calculation: For each derivative in the series, a set of numerical values known as molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a linear equation is generated that correlates a selection of these descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). A robust model will have high values for these parameters. mdpi.com

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Model Equation | pIC₅₀ = 0.85(LogP) - 0.23(TPSA) + 1.5*(qC1) + 4.2 | Relates biological activity (pIC₅₀) to specific molecular descriptors. |

| Correlation Coefficient (R) | 0.95 | Indicates a strong correlation between predicted and observed activity. |

| Squared Correlation Coefficient (R²) | 0.90 | Shows that 90% of the variance in activity is explained by the model. |

| Cross-Validation Coeff. (Q²) | 0.82 | Indicates good internal predictive ability of the model. |

In Silico Screening and Lead Optimization Strategies

In silico screening and lead optimization represent the culmination of the computational approaches described above, aimed at discovering and refining new drug candidates.

Virtual Screening: This process uses computational methods to screen large databases of compounds to identify those that are most likely to bind to a drug target. For this compound, one could perform a "scaffold-hopping" search, looking for structurally diverse molecules that retain the key pharmacophoric features of the dione scaffold predicted to be important for binding. Alternatively, structure-based virtual screening would involve docking millions of commercially available compounds into a target's active site to find novel hits. nih.gov

Lead Optimization: Once a "hit" or "lead" compound like this compound is identified, computational tools are used to guide its modification into a more potent and drug-like candidate. nih.gov This involves a multiparameter optimization campaign. nih.gov For example, if a QSAR model suggests that increasing lipophilicity (LogP) would improve activity, chemists can computationally evaluate various substitutions on the benzylidene ring to achieve this. Similarly, docking can be used to predict how these modifications affect binding to the target. This iterative cycle of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery, allowing for the efficient refinement of lead compounds with improved potency and better pharmacokinetic profiles. nih.govnih.gov

Applications and Translational Research Potential of 2 Benzylidenecyclopent 4 Ene 1,3 Dione in Agrochemicals and Chemical Biology

Development as Novel Herbicide Leads

Recent research has identified the cyclopent-4-ene-1,3-dione skeleton as a new and promising class of herbicides. uci.eduresearchgate.net The investigation into these compounds was spurred by studies on other natural and synthetic molecules that interact with photosynthetic pathways.

Mechanism of Action and Research Findings Derivatives of 2-benzylidenecyclopent-4-ene-1,3-dione have been demonstrated to be potent inhibitors of photosynthesis. uci.edu Their primary mode of action is the disruption of the photosynthetic electron transport chain at the reducing side of Photosystem II (PSII). uci.edunih.gov Specifically, these compounds interact with the D1 protein in the PSII complex, blocking electron transport at the QB binding niche. uci.eduresearchgate.net This interruption of the Hill reaction leads to a rapid cessation of photosynthetic activity, ultimately causing plant death. uci.edu

A key finding is that the herbicidal efficacy of these compounds is significantly influenced by the electronic properties of the benzylidene ring. Structure-activity relationship (QSAR) studies have revealed that the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring enhances the inhibitory activity. uci.eduresearchgate.net This suggests that a higher ability to accept electrons is a critical factor for the molecule's potency. To the best of our knowledge, this was the first report on the photosynthesis inhibitory activity of cyclopentenediones, establishing them as a novel class of herbicides. uci.eduresearchgate.net

| Compound Class | Mechanism of Action | Key Structural Feature for Activity | Reference |

|---|---|---|---|

| 2-Benzylidenecyclopent-4-ene-1,3-diones | Inhibition of Photosystem II; blocks electron transport at the QB site on the D1 protein. | Electron-withdrawing groups on the benzylidene ring enhance potency. | uci.edu, researchgate.net |

Advancements in Antifungal Agents

The cyclopentenedione (B8730137) (CPD) scaffold is found in numerous secondary metabolites produced by plants, fungi, and bacteria, many of which exhibit potent biological effects. researchgate.net Synthetic analogues, including derivatives of this compound, are being explored as next-generation antifungal agents, often by mimicking the activity of naturally occurring compounds. escholarship.org

Mimicry of Natural Antifungals and Research Findings A notable example is the development of synthetic mimics of 12-oxo-phytodienoic acid (12-oxo-PDA), a natural plant signaling molecule with strong antifungal properties. escholarship.org Research into synthetic cyclopentenones has shown that structural features, particularly hydrophobicity, are crucial for their fungicidal activity. For instance, a synthetic analogue, 4-octyl cyclopentenone, was found to be highly effective at suppressing spore germination and mycelial growth of several plant pathogenic fungi, including Botrytis cinerea and Cladosporium herbarum. escholarship.org The mechanism of action appears to involve the perturbation of the fungal cell membrane, leading to electrolyte leakage. escholarship.org The comparable hydrophobicity between 4-octyl cyclopentenone and the natural 12-oxo-PDA is believed to account for their similar antifungal efficacy. escholarship.org The relative ease of synthesis makes these compounds attractive leads for new antifungal agents. escholarship.org

| Compound | Target Fungi | Minimum Fungicidal Concentration (MFC) | Observed Mechanism | Reference |

|---|---|---|---|---|

| 4-octyl cyclopentenone | Cladosporium herbarum, Botrytis cinerea | 100-200 µM | Membrane perturbation leading to electrolyte leakage. | escholarship.org |

Use as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a selective small-molecule modulator used to study the function of a biomolecule, such as a protein, in its native environment. nih.gov These tools are essential for validating new drug or pesticide targets and for understanding complex biological processes. escholarship.org The reactive nature of the cyclopentenedione scaffold makes it a candidate for the development of such probes.

Application in Probe Synthesis The core structure of cyclopentenedione has been successfully used to create chemical probes for studying specific biological events. In one application, 4-cyclopentene-1,3-dione (B1198131) was used as a starting point to synthesize probes for the selective labeling of proteins containing sulfenic acid (–SOH), a marker of oxidative stress. researchgate.net The synthesis relies on a simple and highly efficient Michael addition, which represents an advantage over older, more complex methods used to create similar probes. researchgate.net These biotinylated cyclopentanedione derivatives were shown to effectively label proteins with the –SOH modification in cell lysates, providing a tool to monitor protein oxidation. researchgate.net

While this compound itself has not been extensively developed as a probe, its demonstrated ability to specifically interact with the D1 protein in Photosystem II points to its potential in this area. uci.edu Its highly reactive backbone is considered to have high potential as a lead for synthesizing analogues to probe biological activities, including antifungal mechanisms. escholarship.org

Contribution to Pesticide Discovery and Optimization

The discovery of dual herbicidal and antifungal activities within the same general class of compounds makes the cyclopentenedione scaffold a "privileged structure" in the field of pesticide research. This designation is given to molecular frameworks that are able to provide useful ligands for more than one type of biological target.

The research into this compound derivatives serves as a clear example of the initial stages of pesticide discovery and optimization. The initial finding of photosynthesis-inhibitory activity established a new class of herbicides. uci.eduresearchgate.net Subsequent QSAR studies provided a roadmap for optimization, demonstrating that modifying the benzylidene ring with electron-withdrawing groups could systematically improve potency. uci.eduresearchgate.net This iterative process of discovery, mechanism elucidation, and structure-activity relationship analysis is fundamental to the development of new and effective pesticides. The ongoing research aims to further optimize these molecular features to develop new potent herbicides. nih.gov

Role in Agro-Biotechnology and Sustainable Agriculture

The development of pesticides based on the this compound scaffold aligns with several key goals of sustainable agriculture and agro-biotechnology.

One of the primary advantages of this class of compounds is its novel mode of action as a herbicide. uci.edu The long-term and extensive application of existing herbicides has led to widespread weed resistance, creating a critical need for new chemical solutions. frontiersin.org Herbicides that inhibit Photosystem II in the manner of these cyclopentenediones provide a new tool for managing resistant weed populations, a key component of sustainable weed control strategies.

Furthermore, the cyclopentenedione ring is a common feature in many natural products, and the development of synthetic mimics of these compounds is a major trend in agro-biotechnology. researchgate.netescholarship.org Bio-pesticides, which are derived from natural sources, are often more eco-friendly and have more specific targets than conventional synthetic pesticides. By using a nature-derived scaffold as a starting point, researchers can develop new active ingredients that may have more favorable environmental profiles. The development of new pesticide classes provides an opportunity to select for candidates with improved characteristics, such as biodegradability and reduced impact on non-target organisms, which are central tenets of sustainable agriculture.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways

One promising avenue is the use of biocatalysis . nih.govastrazeneca.com Enzymes offer a high degree of regio- and stereoselectivity, which can simplify complex multi-step syntheses and reduce the formation of unwanted byproducts. nih.gov The application of enzymes like lipases and peroxidases in parallel synthesis has already been demonstrated for creating libraries of cross-conjugated cyclopentenones, a structural motif present in many bioactive natural products. nih.gov Future research will likely focus on identifying or engineering specific enzymes capable of constructing the 2-benzylidenecyclopent-4-ene-1,3-dione scaffold from simple, renewable starting materials.

Another area of exploration is the desymmetrization of prochiral cyclopentene-1,3-diones . This organocatalytic approach allows for the enantioselective synthesis of highly functionalized cyclopentenediones. researchgate.net By employing chiral catalysts, it is possible to control the stereochemistry of the final product, which is often crucial for biological activity. Further development of this methodology could provide access to a wide range of chiral this compound analogs that are currently difficult to obtain.

Deeper Molecular and Cellular Mechanistic Elucidation

A comprehensive understanding of how this compound exerts its biological effects at the molecular and cellular levels is paramount for its future development. Current research has shown that related cyclopent-4-ene-1,3-diones can act as potent inhibitors of photosynthesis by blocking electron transport at the QB level through interaction with the D1 protein in Photosystem II. nih.gov While this provides a clue, the specific mechanisms in human cells remain largely unexplored.

Future investigations will need to employ a range of advanced techniques to identify the direct molecular targets and signaling pathways modulated by this compound. This includes proteomics-based approaches to identify binding proteins, and transcriptomics and metabolomics to understand the downstream cellular responses. Elucidating these mechanisms will not only explain its observed biological activities but also pave the way for identifying new therapeutic opportunities.

Discovery of Novel Biological Targets and Therapeutic Applications

The known anti-inflammatory and cytostatic properties of the broader cyclopentenedione (B8730137) class suggest that this compound could have therapeutic potential in a variety of diseases. nih.gov However, specific biological targets and well-defined therapeutic applications for this particular compound are yet to be firmly established.

A key future direction will be the systematic screening of this compound against a wide array of biological targets, including enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, the structural similarities to other kinase inhibitors suggest that it could be a candidate for targeting protein kinases involved in cell proliferation and survival. The discovery of novel, high-affinity biological targets will be a critical step in translating the potential of this compound into tangible therapeutic applications.

Sustainable and Bioproduction Approaches for Related Cyclopentenediones

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly production methods. For compounds like this compound, this means exploring bioproduction routes that utilize renewable feedstocks.

A promising strategy involves the metabolic engineering of microorganisms. For example, a cost-effective method for producing triacetic acid lactone (TAL), a related polyketide, has been developed by engineering the yeast Yarrowia lipolytica. nih.gov This success demonstrates the feasibility of using engineered microbes to produce complex molecules. Future research could focus on designing and implementing biosynthetic pathways in host organisms to produce the cyclopentenedione core, which could then be chemically modified to yield this compound. A green route for the synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock has also been established, showcasing the potential of bio-based synthesis for related cyclic compounds. rsc.org

Rational Design of Highly Potent and Selective Analogues

To enhance the therapeutic potential of this compound, the rational design of more potent and selective analogs is crucial. This approach relies on understanding the structure-activity relationships (SAR) of the compound.

Quantitative Structure-Activity Relationship (QSAR) studies will play a pivotal role in this process. By correlating the structural features of a series of analogs with their biological activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This allows for the in-silico design of molecules with improved properties, such as increased potency, better selectivity, and favorable pharmacokinetic profiles. For example, QSAR studies on benzylidene androstene derivatives have successfully identified potent anticancer agents. nih.gov A similar approach can be applied to the this compound scaffold to guide the synthesis of next-generation analogs.

Integration with Advanced High-Throughput Screening Technologies

The discovery of novel biological activities and the optimization of lead compounds can be significantly accelerated through the use of advanced high-throughput screening (HTS) technologies. researchgate.netnih.govnih.govrsc.orgillinois.edu Integrating this compound and its analog libraries into HTS campaigns will be essential for exploring its full potential.

Modern HTS platforms can screen vast numbers of compounds against a multitude of biological targets in a rapid and automated fashion. researchgate.netnih.gov This enables the efficient identification of "hits"—compounds that exhibit a desired biological activity. Future efforts should focus on developing and utilizing HTS assays specifically tailored to identify inhibitors of enzymes or modulators of cellular pathways relevant to the potential therapeutic applications of this compound. nih.gov The combination of HTS with subsequent medicinal chemistry efforts will be a powerful engine for driving the development of this compound class from a promising lead into a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzylidenecyclopent-4-ene-1,3-dione, and what are their respective yield optimization strategies?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between cyclopent-4-ene-1,3-dione and benzaldehyde derivatives. Yield optimization involves adjusting reaction parameters such as temperature (60–80°C), catalyst selection (e.g., piperidine or Lewis acids), and solvent polarity (e.g., ethanol or toluene). Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying aromatic protons (δ 7.2–7.8 ppm) and conjugated carbonyl groups (δ 180–190 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). For thermal stability analysis, differential scanning calorimetry (DSC) monitors melting points and decomposition thresholds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Toxicity data are limited, so treat the compound as a potential irritant and follow institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and charge-transfer interactions. Software like Gaussian or COMSOL Multiphysics simulates reaction pathways, such as Diels-Alder cycloadditions, by optimizing transition states and calculating activation energies. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to account for biological variability. Use factorial design to test interactions between variables (e.g., pH, solvent, and incubation time). Replicate studies under standardized OECD guidelines. Meta-analyses of existing data can identify outliers or confounding factors, such as impurity interference .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of [4+2] cycloaddition reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring endo selectivity. Non-polar solvents (e.g., toluene) promote exo products. Temperature-controlled experiments (25–100°C) combined with in-situ FTIR or Raman spectroscopy track reaction progress. Kinetic studies using stopped-flow techniques quantify rate constants for competing pathways .

Q. What advanced kinetic modeling approaches are suitable for elucidating degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Employ microkinetic models integrating time-resolved mass spectrometry (TR-MS) data to identify transient intermediates. Ab initio molecular dynamics (AIMD) simulate oxidative cleavage mechanisms. Compare experimental half-lives (via HPLC) with computational predictions to refine activation barriers for degradation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.